molecular formula C7H8ClNO3S B2654497 6-Methoxy-4-methylpyridine-3-sulfonyl chloride CAS No. 2303420-96-2

6-Methoxy-4-methylpyridine-3-sulfonyl chloride

Cat. No.: B2654497
CAS No.: 2303420-96-2
M. Wt: 221.66
InChI Key: RXDMDKILVHLUFI-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . This compound is known for its unique chemical properties and is widely used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methylpyridine-3-sulfonyl chloride typically involves the reaction of 6-methoxy-4-methylpyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

6-Methoxy-4-methylpyridine-3-sulfonyl chloride is utilized in various scientific research fields due to its versatile chemical properties:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylpyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in different chemical transformations and applications .

Comparison with Similar Compounds

  • 6-Methoxypyridine-3-sulfonyl chloride
  • 4-Methylpyridine-3-sulfonyl chloride
  • 6-Methoxy-4-methylpyridine-3-sulfonic acid

Uniqueness: 6-Methoxy-4-methylpyridine-3-sulfonyl chloride stands out due to the presence of both methoxy and methyl groups on the pyridine ring, which imparts unique electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various chemical syntheses .

Properties

IUPAC Name

6-methoxy-4-methylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-5-3-7(12-2)9-4-6(5)13(8,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDMDKILVHLUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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